(Diethylphosphanyldisulfanyl)-diethylphosphane
Overview
Description
(Diethylphosphanyldisulfanyl)-diethylphosphane is a chemical compound with the molecular formula C8H20P2S2 It is known for its unique structure, which includes two diethylphosphane groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Diethylphosphanyldisulfanyl)-diethylphosphane typically involves the reaction of diethylphosphane with sulfur. One common method is the reaction of diethylphosphane with elemental sulfur in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (Diethylphosphanyldisulfanyl)-diethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can break the disulfide bond, yielding diethylphosphane and sulfur-containing byproducts.
Substitution: The compound can participate in substitution reactions where one or both diethylphosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Diethylphosphane and sulfur-containing byproducts.
Substitution: Compounds with substituted phosphane groups.
Scientific Research Applications
(Diethylphosphanyldisulfanyl)-diethylphosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Diethylphosphanyldisulfanyl)-diethylphosphane involves its ability to undergo redox reactions and form coordination complexes. The disulfide bond can be cleaved under reducing conditions, releasing diethylphosphane, which can then interact with various molecular targets. The compound’s reactivity with sulfur and phosphorus-containing molecules makes it a versatile reagent in chemical and biological systems.
Comparison with Similar Compounds
Diethylphosphane: A simpler compound with only one phosphane group.
Diphosphane: Contains two phosphane groups without the disulfide linkage.
Disulfides: Compounds with similar disulfide bonds but different substituents.
Uniqueness: (Diethylphosphanyldisulfanyl)-diethylphosphane is unique due to its combination of diethylphosphane groups and a disulfide bond, providing distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
(diethylphosphanyldisulfanyl)-diethylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P2S2/c1-5-9(6-2)11-12-10(7-3)8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMTWIJJKHRZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)SSP(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20P2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400509 | |
Record name | AC1N50JV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-92-7 | |
Record name | AC1N50JV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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